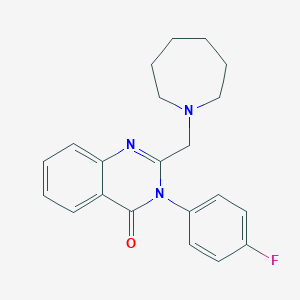
2-(1-azepanylmethyl)-3-(4-fluorophenyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-azepanylmethyl)-3-(4-fluorophenyl)-4(3H)-quinazolinone is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of quinazolinone derivatives, which have been reported to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.
Mecanismo De Acción
The mechanism of action of 2-(1-azepanylmethyl)-3-(4-fluorophenyl)-4(3H)-quinazolinone is not fully understood. However, studies have suggested that this compound may act by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation and inflammation. In addition, this compound has been shown to modulate the activity of neurotransmitters, such as acetylcholine and dopamine, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
Studies have reported that 2-(1-azepanylmethyl)-3-(4-fluorophenyl)-4(3H)-quinazolinone may exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress inflammation. In addition, this compound has been reported to modulate the activity of neurotransmitters, which may have implications for its potential therapeutic effects in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-azepanylmethyl)-3-(4-fluorophenyl)-4(3H)-quinazolinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. In addition, this compound has been extensively studied for its potential therapeutic applications, which provides a strong rationale for further investigation. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which may limit the interpretation of experimental results. In addition, the potential toxicity and side effects of this compound are not well characterized, which may pose risks to researchers.
Direcciones Futuras
There are several future directions for research on 2-(1-azepanylmethyl)-3-(4-fluorophenyl)-4(3H)-quinazolinone. One potential direction is to further investigate its potential therapeutic applications in cancer and neurological disorders. This may involve exploring its mechanism of action, optimizing its pharmacokinetic properties, and evaluating its safety and efficacy in preclinical and clinical studies. Another direction is to investigate the potential use of this compound as a tool for studying biological processes, such as cancer cell proliferation and neurotransmitter signaling. This may involve developing new assays and experimental models to better understand the biochemical and physiological effects of this compound. Overall, the study of 2-(1-azepanylmethyl)-3-(4-fluorophenyl)-4(3H)-quinazolinone has the potential to lead to the development of new therapeutic agents and advance our understanding of biological processes.
Métodos De Síntesis
The synthesis of 2-(1-azepanylmethyl)-3-(4-fluorophenyl)-4(3H)-quinazolinone involves the reaction of 4-fluoroaniline with 2-(bromomethyl)azepane in the presence of a base, followed by cyclization with 2-aminobenzamide. The yield of this synthesis method is reported to be high, and the purity of the compound can be achieved through recrystallization.
Aplicaciones Científicas De Investigación
2-(1-azepanylmethyl)-3-(4-fluorophenyl)-4(3H)-quinazolinone has been studied extensively for its potential therapeutic applications. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to possess anti-inflammatory and antiviral effects. Studies have also suggested that this compound may have potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C21H22FN3O |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
2-(azepan-1-ylmethyl)-3-(4-fluorophenyl)quinazolin-4-one |
InChI |
InChI=1S/C21H22FN3O/c22-16-9-11-17(12-10-16)25-20(15-24-13-5-1-2-6-14-24)23-19-8-4-3-7-18(19)21(25)26/h3-4,7-12H,1-2,5-6,13-15H2 |
Clave InChI |
RYCFWRHDOYAKQC-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F |
SMILES canónico |
C1CCCN(CC1)CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-benzyl-6-(2-hydroxyethyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289152.png)
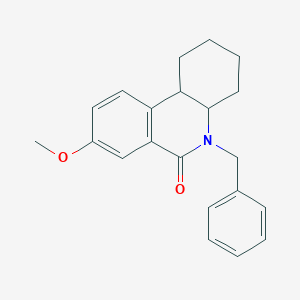
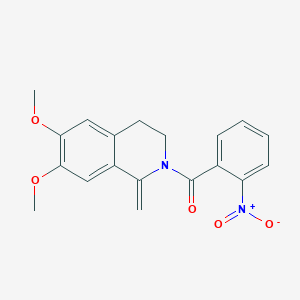
![Ethyl 2-[[amino(methoxy)phosphoryl]methyl-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B289162.png)
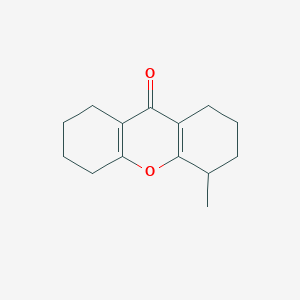
![ethyl 5-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289165.png)
![ethyl 5-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289166.png)
![3-(4-bromophenyl)-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile](/img/structure/B289167.png)
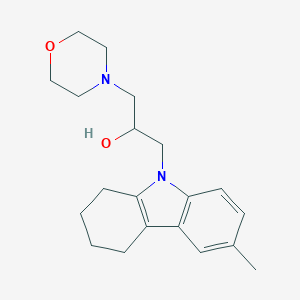
![2,5-dichloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B289171.png)